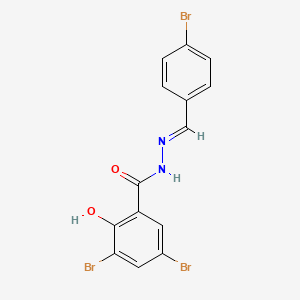
3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide
Descripción general
Descripción
3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide is a chemical compound that has been extensively studied for its potential scientific applications. It is a hydrazone derivative that has shown promising results in various areas of research.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide is not fully understood. However, it is believed that the compound exerts its effects through various mechanisms, including:
1. Inhibition of DNA synthesis: The compound has been shown to inhibit DNA synthesis in various cancer cell lines.
2. Inhibition of protein synthesis: The compound has been shown to inhibit protein synthesis in various bacteria and fungi.
3. Activation of apoptotic pathways: The compound has been shown to activate apoptotic pathways in various cancer cell lines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide have been extensively studied. The compound has been shown to exhibit various effects, including:
1. Reduction in bacterial and fungal growth: The compound has been shown to reduce the growth of various bacteria and fungi.
2. Reduction in cancer cell proliferation: The compound has been shown to reduce the proliferation of various cancer cell lines.
3. Reduction in inflammation: The compound has been shown to reduce inflammation in various animal models.
4. Reduction in oxidative stress: The compound has been shown to reduce oxidative stress in various in vitro assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide for lab experiments are as follows:
Advantages:
1. The compound exhibits potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
2. The compound is relatively easy to synthesize and purify.
3. The compound has a high yield of synthesis.
Limitations:
1. The mechanism of action of the compound is not fully understood.
2. The compound may exhibit toxicity at high concentrations.
3. The compound may exhibit low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, including:
1. Investigation of the compound's mechanism of action.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the compound's potential as a therapeutic agent for various diseases.
4. Investigation of the compound's potential as a food preservative.
5. Investigation of the compound's potential as a cosmetic ingredient.
Conclusion:
3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide is a hydrazone derivative that has shown promising results in various areas of research. Its potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities make it a promising candidate for various scientific applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential scientific applications. It has shown promising results in various areas of research, including:
1. Antimicrobial activity: The compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
2. Anticancer activity: The compound has been shown to exhibit anticancer activity against various cancer cell lines.
3. Anti-inflammatory activity: The compound has been shown to exhibit anti-inflammatory activity in various animal models.
4. Antioxidant activity: The compound has been shown to exhibit antioxidant activity in various in vitro assays.
Propiedades
IUPAC Name |
3,5-dibromo-N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3N2O2/c15-9-3-1-8(2-4-9)7-18-19-14(21)11-5-10(16)6-12(17)13(11)20/h1-7,20H,(H,19,21)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQPAZYMPSHPN-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-pyrrolidinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3836754.png)
![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3836755.png)
![4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3836766.png)


![N-[4-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B3836789.png)

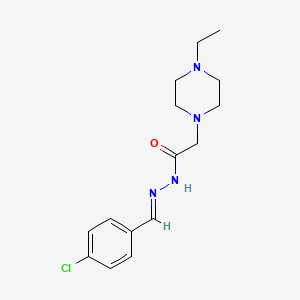
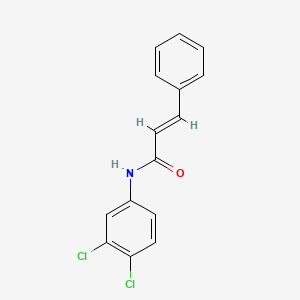
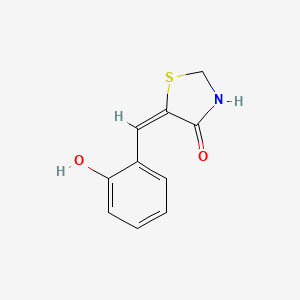
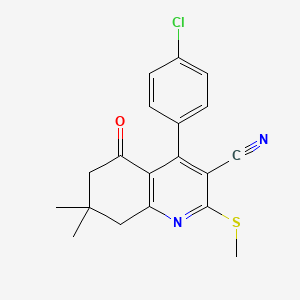
![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)
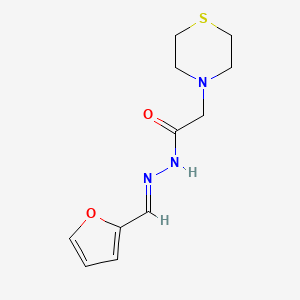
![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)